molecular formula C19H27N5O4 B1207546 Alfuzosin CAS No. 81403-80-7

Alfuzosin

カタログ番号 B1207546
CAS番号: 81403-80-7
分子量: 389.4 g/mol
InChIキー: WNMJYKCGWZFFKR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alfuzosin is an alpha-1 adrenergic antagonist used in the symptomatic management of benign prostatic hypertrophy (BPH) . It is used to treat the signs and symptoms of benign enlargement of the prostate (benign prostatic hyperplasia or BPH) . It works by relaxing the muscles in the prostate and bladder neck, making urination easier .


Synthesis Analysis

The synthesis of Alfuzosin involves hydrogenating N-(4-amino-6,7-dimethoxyquinazol-2-yl)-N-methyl-2-cyanoethylamine (IV) using a hydrogenating agent, for example, Raney Nickel, under a pressure of less than 10 kg/cm^2 .


Molecular Structure Analysis

Alfuzosin has a molecular formula of C19H27N5O4, an average mass of 389.449 Da, and a monoisotopic mass of 389.206299 Da . It contains a stereocenter, so it is chiral, with two enantiomeric forms, ®- and (S)-alfuzosin. The drug is used as a racemate, (RS)-alfuzosin, a 1:1 mixture of the ®- and (S)- forms .

科学的研究の応用

Treatment of Benign Prostatic Hyperplasia (BPH)

  • Field : Urology
  • Application : Alfuzosin is used for the medical treatment of BPH and lower urinary tract symptoms (LUTS). It’s a quinazoline derivative and a nonspecific α1-blocker, exhibiting a selective concentration in the prostate compared with plasma in patients with BPH .
  • Methods : Alfuzosin is administered orally, usually as a 10 mg daily formulation. It has a three-layered matrix containing the active substance between two inactive coats allowing a drug release over 20 hours .
  • Results : Alfuzosin showed high tolerability, few vasodilatory effects, and a low rate of ejaculation disorders over older alpha-blocking compounds. It’s also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity .

Management of Ejaculatory Dysfunction

  • Field : Sexual Medicine
  • Application : Alfuzosin not only improves LUTS but also appears to preserve ejaculatory dysfunction (EjD) .
  • Methods : Alfuzosin is administered orally. The impact of Alfuzosin on ejaculatory function was evaluated using the 'Male Sexual Health Questionnaire (MSHQ)-EjD Short Form’ .
  • Results : Studies have shown that Alfuzosin may improve ejaculatory function in addition to LUTS and should be considered in men who are sexually active or who already complain of deteriorating ejaculation .

Medical Expulsive Therapy for Ureteral Stones

  • Field : Urology
  • Application : Alfuzosin is used as a medical expulsive therapy for ureteral stones .
  • Methods : Alfuzosin is administered orally. The effectiveness of Alfuzosin was compared with Tamsulosin or standard conservative therapy for the treatment of ureteral stones less than 10 mm in diameter .
  • Results : Alfuzosin provided a significantly higher stone-free rate than the control treatments and a shorter stone expulsion time. It is more effective than therapeutic regiment without alpha blocker. It is equivalent to Tamsulosin in its effectiveness and safety profile .

Management of Hypertension

  • Field : Cardiology
  • Application : Alfuzosin is known to lower blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications .
  • Methods : Alfuzosin is administered orally. It’s important to avoid driving or hazardous activity until you know how Alfuzosin will affect you .
  • Results : In men with lower urinary tract symptoms suggestive of benign prostatic hyperplasia (BPH/LUTS) and untreated or uncontrolled hypertension, Alfuzosin can lead to a significant drop in blood pressure .

Management of Renal Colic

  • Field : Urology
  • Application : While not a primary treatment, Alfuzosin has been used in the management of renal colic, particularly in the context of ureteral stones .
  • Methods : Alfuzosin is administered orally. The effectiveness of Alfuzosin was evaluated in conjunction with standard treatments for renal colic .
  • Results : While the primary treatment for renal colic is typically non-steroidal anti-inflammatory drugs (NSAIDs), there is increasing evidence supporting the use of medical expulsive therapy such as Alfuzosin .

Treatment of Chronic Prostatitis/Chronic Pelvic Pain Syndrome

  • Field : Urology
  • Methods : In a study, patients diagnosed with CP/CPPS were treated with Alfuzosin 5 mg twice daily for 6 months . The change from baseline in the total and domain scores of the National Institutes of Health Chronic Prostatitis Symptom Index (NIH-CPSI) was the primary outcome parameter for this study .

Management of Bladder Outlet Obstruction

  • Field : Urology
  • Application : Alfuzosin has been used in the management of bladder outlet obstruction (BOO), particularly in females .
  • Methods : In a study, female patients with primary bladder neck obstruction (PBNO) were treated with Alfuzosin 5 mg twice daily for 8 weeks . The change in urodynamic parameters and bother score index were assessed .
  • Results : Alfuzosin significantly improved urodynamic parameters and alleviated bother score in almost two thirds of patients with PBNO . It can be an effective first-line treatment of this situation .

Safety And Hazards

Alfuzosin lowers blood pressure and may cause dizziness or fainting, especially if you take heart or blood pressure medications. Avoid driving or hazardous activity until you know how Alfuzosin will affect you. Call your doctor at once if you feel light-headed feeling, like you might pass out . Alfuzosin is not indicated for use in the pediatric population. Safety and efficacy have not been established .

将来の方向性

Alfuzosin is an effective drug for the treatment of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers. Alfuzosin is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity. Safety and efficacy of alfuzosin have been reported also in case of combination therapy with antimuscarinic agents and PDE5i .

特性

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMJYKCGWZFFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81403-68-1 (hydrochloride)
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048549
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 92 mg/L at 25 °C /Estimated/, 2.82e-01 g/L
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

4.56X10-13 mm Hg at 25 °C /Estimated/
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Alpha(1)-adrenoreceptors are found in the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra; their activation may lead to contraction of smooth muscle and urinary symptoms in patients with BPH. Alfuzosin selectively binds to and inhibits alpha(1)-adrenergic receptors in the lower urinary tract. This leads to the relaxation of smooth muscle in both the prostate and bladder neck, resulting in the improvement in urine flow and a reduction of urinary symptoms., Alfuzosin hydrochloride, a quinazoline-derivative alpha1-adrenergic blocking agent, is structurally and pharmacologically related to prazosin. Alfuzosin is a non-subtype-specific alpha1-adrenergic blocking agent that exhibits selectivity for alpha1-adrenergic receptors in the lower urinary tract (e.g., bladder base, bladder neck, prostate, prostatic capsule, prostatic urethra). Blockade of these adrenoreceptors can cause relaxation of smooth muscle in the bladder neck and prostate, resulting in improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH).
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Alfuzosin

CAS RN

81403-80-7
Record name Alfuzosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81403-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alfuzosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alfuzosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 81403-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alfuzosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALFUZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90347YTW5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALFUZOSIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7290
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alfuzosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alfuzosin
Reactant of Route 2
Reactant of Route 2
Alfuzosin
Reactant of Route 3
Reactant of Route 3
Alfuzosin
Reactant of Route 4
Reactant of Route 4
Alfuzosin
Reactant of Route 5
Alfuzosin
Reactant of Route 6
Reactant of Route 6
Alfuzosin

Citations

For This Compound
12,600
Citations
A Jardin, H Bensadoun, MC Delauche-Cavallier… - The Lancet, 1991 - Elsevier
… alfuzosin group compared with the placebo group (p=0·0004). Fewer patients in the alfuzosin … of spontaneous acute urine retention was lower in the alfuzosin group (0·4% vs 2·6%, p=0·…
Number of citations: 260 www.sciencedirect.com
MI Wilde, A Fitton, D McTavish - Drugs, 1993 - Springer
… are the most common adverse effects that occur with alfuzosin, and dose and first-dose … stage in the clinical use of alfuzosin. The full potential of alfuzosin in the symptomatic treatment of …
Number of citations: 125 link.springer.com
CG Roehrborn - Urology, 2001 - Elsevier
… The European Alfuzosin trial (ALFORTI) compares alfuzosin 10 mg once daily with alfuzosin … -controlled study (US Alfuzosin trial [ALFUS]) compares alfuzosin 10 mg once daily with 15 …
Number of citations: 66 www.sciencedirect.com
R MacDonald, TJ Wilt - Urology, 2005 - Elsevier
… Alfuzosin is used exclusively for the treatment of LUTS related to BPH. As with tamsulosin, it … of alfuzosin for LUTS associated with BPH. We wished to determine the extent that alfuzosin …
Number of citations: 113 www.sciencedirect.com
CG Roehrborn, ALTESS Study Group - BJU international, 2006 - Wiley Online Library
… Alfuzosin did not reduce the risk of AUR (alfuzosin 2.1% vs … ) and 95% confidence interval with alfuzosin was 22 (−18 to 48)… BPH was significantly lower with alfuzosin than with placebo (…
WJG Hellstrom, SC Sikka - The Journal of urology, 2006 - auajournals.org
… , alfuzosin and placebo on ejaculate volume and sperm concentration in post-ejaculate urine, and addressed the mechanism of action of tamsulosin and alfuzosin on ejaculation. …
Number of citations: 222 www.auajournals.org
AE Lacerda, YA Kuryshev, Y Chen… - … of Pharmacology and …, 2008 - ASPET
… The United States Food and Drug Administration (FDA) uses alfuzosin as an example of a … of QT risk for alfuzosin were truly absent. Alfuzosin significantly prolonged action potential …
Number of citations: 113 jpet.aspetjournals.org
FMJ Debruyne, A Jardin, D Colloi, L Resel… - European …, 1998 - karger.com
… α 1 -Blockers, such as sustained release (SR) alfuzosin, act on the dynamic component of … The present study was aimed at evaluating the comparative efficacy and safety of SR alfuzosin…
Number of citations: 289 karger.com
SA McNeill, TB Hargreave, CG Roehrborn… - Urology, 2005 - Elsevier
… of alfuzosin 10 mg … to alfuzosin 10 mg OD or placebo for 3 days (first phase). All patients with successful TWOC, regardless of treatment, were then again blindly randomized to alfuzosin …
Number of citations: 161 www.sciencedirect.com
CG Roehrborn, ALFUS Study Group - Urology, 2001 - Elsevier
… The patients’ quality of life also significantly improved with both alfuzosin doses. Overall, alfuzosin … blood pressure measurements with both doses of alfuzosin was similar to placebo. No …
Number of citations: 200 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。